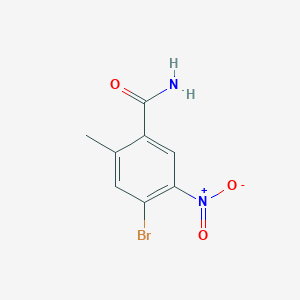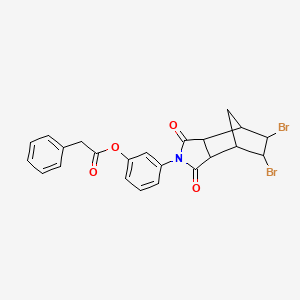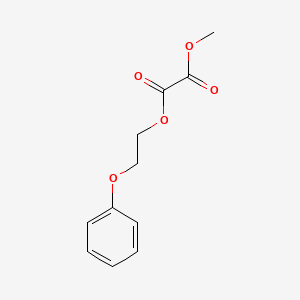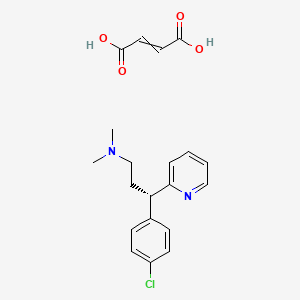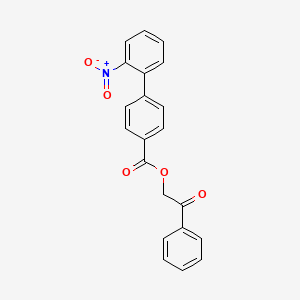
2-Oxo-2-phenylethyl 2'-nitrobiphenyl-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that features a nitro group, a biphenyl structure, and a carboxylate ester
Preparation Methods
The synthesis of 2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 2-oxo-2-phenylethyl alcohol with 2’-nitro-[1,1’-biphenyl]-4-carboxylic acid under acidic conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the biphenyl structure can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-OXO-2-PHENYLETHYL ACETATE: This compound lacks the nitro group and has different reactivity and applications.
2-OXO-2-PHENYLETHYL 3-NITROBENZOATE: This compound has a similar structure but with a different aromatic substitution pattern, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H15NO5 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
phenacyl 4-(2-nitrophenyl)benzoate |
InChI |
InChI=1S/C21H15NO5/c23-20(16-6-2-1-3-7-16)14-27-21(24)17-12-10-15(11-13-17)18-8-4-5-9-19(18)22(25)26/h1-13H,14H2 |
InChI Key |
VIEXKDDMOWQVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


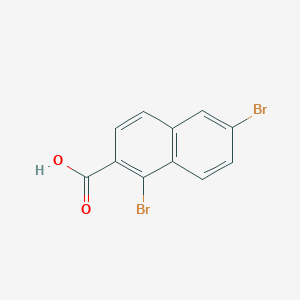
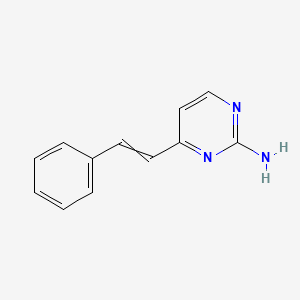
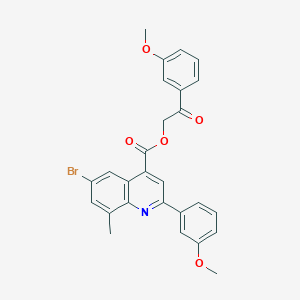
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12462683.png)
![ethyl 5-fluoro-3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12462690.png)
![2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12462707.png)
![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)
![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
![N-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12462731.png)
